An In-depth Technical Guide to the Fundamental Properties of 2-(2-Aminoethoxy)benzamide
An In-depth Technical Guide to the Fundamental Properties of 2-(2-Aminoethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminoethoxy)benzamide, a derivative of benzamide, is a chemical compound primarily utilized as a synthetic intermediate in the development of more complex molecules for various research applications. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, and a proposed synthetic route. Due to its role as a building block, extensive research on the biological activity of the isolated compound is not widely documented. This guide, therefore, focuses on the core chemical and physical data critical for its application in chemical synthesis and drug design.
Chemical and Physical Properties
The fundamental properties of 2-(2-Aminoethoxy)benzamide (CAS No. 58932-30-2) are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [4] |
| Physical Form | Solid | [5][6] |
| Boiling Point | 366.8°C at 760 mmHg | [4] |
| Flash Point | 202.2°C | [4] |
| Refractive Index | 1.57 | [4] |
| Purity (typical) | ~97% | [3][6][7] |
| Storage Conditions | 2-8°C, store in a dark, dry, and sealed environment | [6] |
| InChI Key | HDOCYUANOWIHAQ-UHFFFAOYSA-N | [5][6] |
| SMILES | O=C(N)C1=CC=CC=C1OCCN | [6] |
Synthesis Protocol
Proposed Synthesis Method:
-
Protection of 2-Aminoethanol: The amino group of 2-aminoethanol is first protected to prevent side reactions during the etherification step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The reaction involves treating 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. The resulting product is N-Boc-2-aminoethanol.
-
Williamson Ether Synthesis: The protected N-Boc-2-aminoethanol is then converted to a better leaving group, for instance by tosylation or by using a halo-derivative like 2-(Boc-amino)ethyl bromide. This is followed by a Williamson ether synthesis with 2-hydroxybenzamide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group of 2-hydroxybenzamide, which then acts as a nucleophile, attacking the electrophilic carbon of the protected aminoethyl derivative and displacing the leaving group to form the ether linkage.
-
Deprotection: The final step is the removal of the Boc protecting group from the nitrogen atom. This is typically achieved by treating the Boc-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, or with hydrochloric acid in an appropriate solvent. This step yields the final product, 2-(2-Aminoethoxy)benzamide.
Logical Flow of the Proposed Synthesis:
Caption: Proposed divergent synthesis workflow for 2-(2-Aminoethoxy)benzamide.
Spectral Data
-
¹H NMR of Benzamide: In DMSO-d₆, characteristic peaks are observed for the aromatic protons and the amide protons. The aromatic protons typically appear in the range of 7.4-8.1 ppm, and the amide protons (NH₂) appear as two broad singlets.
-
¹³C NMR of Benzamide: The spectrum shows characteristic peaks for the carbonyl carbon (around 168 ppm) and the aromatic carbons (in the range of 127-134 ppm).
-
IR Spectrum of Benzamide: Key vibrational bands include N-H stretching of the primary amide (around 3400 and 3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
It is important to note that the addition of the 2-aminoethoxy group will introduce additional signals and may cause shifts in the signals of the benzamide core in the spectra of 2-(2-Aminoethoxy)benzamide.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological activities or associated signaling pathways of 2-(2-Aminoethoxy)benzamide as an isolated compound. Its primary role appears to be that of an intermediate in the synthesis of more complex and biologically active molecules. The benzamide functional group is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.
Safety Information
Based on available safety data sheets, 2-(2-Aminoethoxy)benzamide is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Workflow for Synthesis and Purification:
Caption: General experimental workflow for the synthesis and purification.
Conclusion
2-(2-Aminoethoxy)benzamide is a valuable chemical intermediate with well-defined physicochemical properties. While specific biological activity data for this compound is scarce, its utility in the synthesis of more complex molecules makes a thorough understanding of its fundamental characteristics essential for researchers in medicinal chemistry and drug development. This guide provides a consolidated resource of its known properties and a scientifically sound, proposed synthetic pathway to facilitate its use in further research endeavors.
References
- 1. 2-(2-Aminoethoxy)benzamide | 58932-30-2 | Benchchem [benchchem.com]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 3. 2-[2-(Benzylamino)ethoxy]benzamide | C16H18N2O2 | CID 154279685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molbase.com [molbase.com]
- 5. bmse000668 Benzamide at BMRB [bmrb.io]
- 6. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]
- 7. 2abiotech.net [2abiotech.net]
